Éther benzylique de 2-naphtyle

Vue d'ensemble

Description

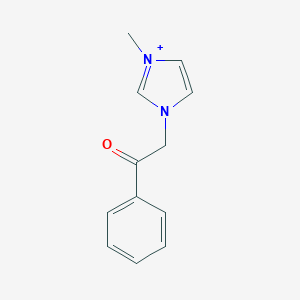

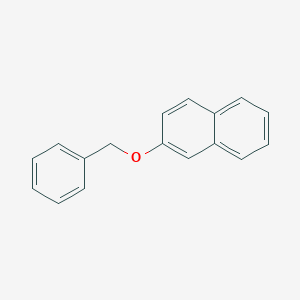

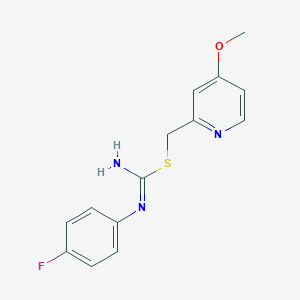

2-(benzyloxy)naphthalène, également connu sous le nom d'éther benzylique de 2-naphtyle, est un composé organique de formule chimique C17H14O. Il est formé en reliant un groupe benzyle et un groupe 2-naphtyle par un atome d'oxygène. Ce composé est connu pour son utilisation comme sensibilisateur dans le papier thermique, où il facilite le processus de coloration du colorant en abaissant le point de fusion du composite colorant/développeur .

Applications De Recherche Scientifique

2-(Benzyloxy)naphthalene has several scientific research applications, including:

Chemistry: Used as a sensitizer in thermal paper, facilitating the dye coloration process.

Biology: Potential applications in studying molecular interactions due to its unique structure.

Medicine: Can be used as a pharmaceutical intermediate for the synthesis of drugs and flavors.

Mécanisme D'action

- Benzyl 2-naphthyl ether (BNE) is a chemical compound with the molecular formula C17H14O .

- Its primary targets are not extensively studied, but it has been identified as a sensitizer in paper recycling processes .

- In general, ethers can undergo acidic cleavage, where the ether oxygen is protonated to form a good leaving group. This can lead to elimination reactions via SN2, SN1, or E1 mechanisms .

Target of Action

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

Benzyl 2-Naphthyl Ether has been found to exert dioxin-like effects on zebrafish via aryl hydrocarbon receptors . This suggests that it may interact with these receptors, potentially influencing their activity and the biochemical reactions they are involved in.

Cellular Effects

In zebrafish embryos, exposure to Benzyl 2-Naphthyl Ether caused morphological abnormalities, such as pericardial edema and shortened body length . This indicates that the compound can influence cell function and development, potentially through its impact on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Benzyl 2-Naphthyl Ether’s action appears to involve the aryl hydrocarbon receptor . The compound has been found to bind to this receptor, potentially influencing its activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory studies, zebrafish embryos were exposed to Benzyl 2-Naphthyl Ether for up to 96 hours post-fertilization . Over this time period, the compound caused morphological abnormalities at relatively low concentrations . This suggests that the effects of Benzyl 2-Naphthyl Ether can change over time, potentially due to factors such as the compound’s stability and degradation.

Dosage Effects in Animal Models

In animal models, the effects of Benzyl 2-Naphthyl Ether have been found to vary with dosage . At relatively low concentrations, the compound caused morphological abnormalities in zebrafish embryos

Metabolic Pathways

Given its interaction with the aryl hydrocarbon receptor , it may influence the metabolism of compounds that are substrates of this receptor.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Une méthode couramment utilisée pour préparer le 2-(benzyloxy)naphthalène est la condensation acido-catalysée du naphtalène et de l'alcool benzylique. Dans ce processus, l'alcool benzylique et un catalyseur acide (par exemple, l'acide sulfurique) sont d'abord chargés dans un réacteur. Un excès de naphtalène est ensuite ajouté tandis que le mélange réactionnel est chauffé. La réaction est effectuée à une température appropriée, ce qui conduit à la formation de 2-(benzyloxy)naphthalène .

Méthodes de production industrielle : Les méthodes de production industrielle du 2-(benzyloxy)naphthalène impliquent généralement des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Le composé est généralement produit sous forme de poudre et se caractérise par son aspect blanc à jaunâtre .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-(benzyloxy)naphthalène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les naphtoquinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en alcools correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire en position benzylique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydrure de sodium (NaH) et le bromure de benzyle.

Principaux produits :

Oxydation : Naphtoquinones.

Réduction : Dérivés de l'alcool benzylique.

Substitution : Divers naphtalènes substitués.

Applications de la recherche scientifique

Le 2-(benzyloxy)naphthalène a plusieurs applications de recherche scientifique, notamment :

Biologie : Applications potentielles dans l'étude des interactions moléculaires en raison de sa structure unique.

Médecine : Peut être utilisé comme intermédiaire pharmaceutique pour la synthèse de médicaments et d'arômes.

Mécanisme d'action

Le mécanisme d'action du 2-(benzyloxy)naphthalène implique sa capacité à interagir avec d'autres molécules par le biais d'interactions intermoléculaires C—H. Dans la structure cristalline, une molécule interagit avec six molécules voisines pour former un arrangement moléculaire en chevrons . Cette interaction facilite le processus de coloration du colorant dans le papier thermique en abaissant le point de fusion du composite colorant/développeur .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 2-(Phénylméthoxy)naphtalène

- 2-(Phénylméthoxy)-naphtalène

- Éther benzylique de 2-naphtyle

Unicité : Le 2-(benzyloxy)naphthalène est unique en raison de sa structure moléculaire spécifique, qui lui permet d'agir comme un sensibilisateur efficace dans le papier thermique. Sa capacité à former des interactions intermoléculaires stables et sa toxicité relativement faible le rendent adapté à diverses applications en chimie, biologie, médecine et industrie .

Propriétés

IUPAC Name |

2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTCCDHHWYAMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210201 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-62-7 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural characterization of benzyl 2-naphthyl ether?

A1: Benzyl 2-naphthyl ether is an aryl ether with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. While specific spectroscopic data is not provided in the abstracts, its crystal structure has been determined. In the crystal form, one molecule of benzyl 2-naphthyl ether interacts with six neighboring molecules through C–H⋯π intermolecular interactions, forming a herringbone molecular arrangement. []

Q2: How is benzyl 2-naphthyl ether synthesized?

A2: Benzyl 2-naphthyl ether can be synthesized using 2-naphthol and benzyl chloride as starting materials. Research highlights two main approaches:

- Phase Transfer Catalysis: This method uses a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) and sodium hydroxide. Optimal conditions involve a specific molar ratio of reactants and catalyst, a temperature of 100°C, and a reaction time of 1.5 hours, yielding benzyl 2-naphthyl ether with a purity exceeding 99.6%. []

- Ultrasound Irradiation: This approach utilizes ultrasound and Bu4NBr as a phase transfer catalyst, employing cyclohexane as a solvent. While the yield is lower than the phase transfer method (40.5%), it offers an alternative synthetic route. []

Q3: Can benzyl 2-naphthyl ether be used to study lignin hydrogenolysis?

A3: Yes, benzyl 2-naphthyl ether serves as a valuable model compound for investigating the catalytic hydrogenolysis of lignin, a complex polymer found in plant cell walls. Research has shown that a Ni/N–C catalyst derived from a Ni-containing metal-organic framework (Ni-MOF) exhibits high efficiency in cleaving the C–O bonds of benzyl 2-naphthyl ether. This reaction primarily proceeds through the direct cleavage of the Caromatic–O bond, yielding benzene and phenol as major products. Importantly, a lower H2 pressure favors monomer selectivity. []

Q4: What are the potential applications of benzyl 2-naphthyl ether?

A4: Beyond its role in studying lignin valorization, benzyl 2-naphthyl ether finds application as a sensitizer in thermal paper. [, ] The compound's ability to undergo specific chemical reactions upon heating makes it suitable for this purpose.

Q5: Are there alternative synthesis methods for benzyl 2-naphthyl ether?

A5: Yes, a more recent method uses dimethylformamide as a reaction solvent, 2-naphthol and benzyl chloride as reactants, and doesn’t require a catalyst. This method boasts mild reaction conditions (100 °C for 10 hours) and yields a product with a purity exceeding 99.5%. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide](/img/structure/B374020.png)

![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)

![(4-methoxy-2-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374029.png)

![{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374030.png)

![1-[3-(Trifluoromethyl)phenyl]piperazine](/img/structure/B374031.png)

![[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)

![2-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374034.png)

![3-[3-Bromo-2-oxo-5-(4-phenyl-1-piperazinyl)-3-cyclopenten-1-yl]-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B374035.png)